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Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JTV-519 (also known as K201), a

significant modulator of intracellular calcium handling, and its structural analogs and

derivatives. JTV-519, a 1,4-benzothiazepine derivative, has garnered considerable interest for

its cardioprotective and antiarrhythmic properties, primarily attributed to its stabilizing effect on

the ryanodine receptor 2 (RyR2). This document delves into the structure-activity relationships,

quantitative biological data, and detailed experimental methodologies relevant to the study of

these compounds.

Core Compound: JTV-519 (K201)
JTV-519 is a 1,4-benzothiazepine derivative with structural similarities to the L-type calcium

channel blocker diltiazem.[1] Its primary mechanism of action involves binding to and stabilizing

the closed state of the RyR2 channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.

[1] This action reduces diastolic calcium leak from the SR, a phenomenon implicated in cardiac

arrhythmias and heart failure.[1] However, JTV-519 is not entirely specific and has been shown

to interact with other cellular targets, including Na+, K+, and Ca2+ channels, and it can act as a

Ca2+-dependent blocker of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][3] The

role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 remains a subject

of debate, with some studies suggesting it enhances the binding of calstabin2 to RyR2, while

others indicate it can act independently.[1][4]
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Structural Analogs and Derivatives: Expanding
Therapeutic Potential
Research efforts have focused on developing structural analogs of JTV-519 to improve its

target selectivity and introduce additional beneficial activities. A notable advancement is the

development of 1,4-benzothiazepine derivatives incorporating cyclopropanol groups. These

novel compounds not only retain the RyR2-stabilizing properties of JTV-519 but also exhibit

SERCA2a-stimulating activity, offering a dual-pronged approach to correcting dysfunctional

calcium handling in cardiac disease.[2][5][6]

Quantitative Data on JTV-519 and Derivatives
The following tables summarize the available quantitative data for JTV-519 and its derivatives,

providing a clear comparison of their potencies and activities on key molecular targets.

Table 1: Activity of JTV-519 (K201) on SERCA

Compound Target

Assay
Condition
(Ca2+
conc.)

IC50 (µM)
Tissue
Source

Reference

JTV-519

(K201)
SERCA 200 µM 130

Cardiac

Muscle
[3]

JTV-519

(K201)
SERCA 2 µM 19

Cardiac

Muscle
[3]

JTV-519

(K201)
SERCA 0.25 µM 9

Cardiac

Muscle
[3]

JTV-519

(K201)
SERCA 200 µM 104

Skeletal

Muscle
[3]

JTV-519

(K201)
SERCA 2 µM 13

Skeletal

Muscle
[3]

JTV-519

(K201)
SERCA 0.25 µM 5

Skeletal

Muscle
[3]
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Table 2: Activity of Cyclopropanol-Containing 1,4-Benzothiazepine Derivatives

Compound Target EC50 (nM) Assay System Reference

12a SERCA2a 383
Cardiac

Microsomes
[2][5][6]

Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following

diagrams are provided in the DOT language for Graphviz.
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Caption: Signaling pathway of JTV-519 and its analogs in a cardiac myocyte.
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Caption: Experimental workflow for the evaluation of JTV-519 analogs.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of

JTV-519 and its derivatives.

[³H]Ryanodine Binding Assay
This assay is used to quantitatively determine the activity of the RyR2 channel, as

[³H]ryanodine preferentially binds to the open state of the channel.

Materials:
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Microsomes from cardiac tissue or RyR2-expressing cells.

Binding buffer: 20 mM imidazole, pH 7.0, 1 M KCl, 5 mM glutathione, and a protease inhibitor

cocktail.

[³H]ryanodine (specific activity ~50-100 Ci/mmol).

Varying concentrations of unlabeled ryanodine for competition assays.

Test compounds (JTV-519 or analogs).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare cardiac microsomes by differential centrifugation.

Incubate the microsomes (50-100 µg of protein) in the binding buffer with a fixed

concentration of [³H]ryanodine (e.g., 2-10 nM) and varying concentrations of the test

compound.

For competition assays, include varying concentrations of unlabeled ryanodine to determine

non-specific binding.

Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding. Analyze the

data to determine the IC50 or EC50 values of the test compounds.

SERCA Activity Assay (NADH-Coupled Enzyme Assay)
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This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of

NADH, detectable by a decrease in absorbance at 340 nm.

Materials:

Cardiac microsomes.

Assay buffer: 50 mM MOPS or HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.

Substrate solution: 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH.

Coupling enzymes: pyruvate kinase (10 units/mL) and lactate dehydrogenase (10 units/mL).

Calcium chloride solution to achieve desired free Ca²⁺ concentrations.

Thapsigargin (a specific SERCA inhibitor) to determine SERCA-specific activity.

Test compounds.

Procedure:

Prepare a reaction mixture containing the assay buffer, substrate solution, and coupling

enzymes.

Add cardiac microsomes (10-20 µg) to the reaction mixture.

Add the test compound at various concentrations.

Initiate the reaction by adding a specific concentration of CaCl₂ to achieve the desired free

Ca²⁺ level.

Monitor the decrease in NADH absorbance at 340 nm in a spectrophotometer at 37°C.

After a stable rate is achieved, add thapsigargin to inhibit SERCA and measure the

background ATPase activity.

The SERCA-specific activity is the difference between the rates before and after the addition

of thapsigargin.
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Calculate the effect of the test compounds on SERCA activity and determine IC50 or EC50

values.

Intracellular Calcium Spark Measurement
This method uses confocal microscopy to visualize and quantify spontaneous, localized Ca²⁺

release events (Ca²⁺ sparks) from the SR in isolated cardiomyocytes.

Materials:

Isolated cardiac myocytes.

Tyrode's solution.

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

Laser scanning confocal microscope equipped for line-scan imaging.

Image analysis software.

Procedure:

Isolate ventricular myocytes from animal hearts (e.g., rat or mouse) by enzymatic digestion.

Load the isolated myocytes with a Ca²⁺-sensitive fluorescent dye (e.g., 5-10 µM Fluo-4 AM)

for 20-30 minutes at room temperature.

Transfer the dye-loaded cells to a perfusion chamber on the stage of a confocal microscope

and perfuse with Tyrode's solution.

Use the line-scan mode of the confocal microscope to acquire images along the longitudinal

axis of the myocyte with high temporal resolution.

Record spontaneous Ca²⁺ sparks in resting cells.

Apply the test compound (JTV-519 or analog) through the perfusion system and record

changes in Ca²⁺ spark frequency, amplitude, and duration.
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Analyze the recorded images using specialized software to quantify the characteristics of the

Ca²⁺ sparks.

Patch-Clamp Electrophysiology for L-type Ca²⁺ Current
This technique is employed to measure the effect of JTV-519 and its analogs on the L-type

Ca²⁺ current (ICa,L) in isolated cardiomyocytes, to assess off-target effects.

Materials:

Isolated cardiac myocytes.

Patch-clamp amplifier and data acquisition system.

Borosilicate glass capillaries for fabricating micropipettes.

External solution (Tyrode's solution containing a blocker for Na⁺ and K⁺ channels, e.g.,

tetrodotoxin and CsCl).

Internal (pipette) solution containing a Cs⁺-based solution to block K⁺ currents and EGTA to

buffer intracellular Ca²⁺.

Procedure:

Place isolated cardiomyocytes in a recording chamber on an inverted microscope.

Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.

Establish a whole-cell patch-clamp configuration on a single myocyte.

Hold the cell membrane potential at a level that inactivates Na⁺ channels (e.g., -40 mV).

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit the L-type Ca²⁺ current.

Record the baseline ICa,L.

Perfuse the cell with the external solution containing the test compound at various

concentrations.
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Record the ICa,L in the presence of the compound and determine the dose-dependent effect

on the current amplitude.

Analyze the data to determine the IC50 for the inhibition of the L-type Ca²⁺ channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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